molecular formula C21H19FN6O2 B2896286 N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide CAS No. 1251671-46-1

N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B2896286
CAS No.: 1251671-46-1
M. Wt: 406.421
InChI Key: FDTYYDLZTYOYQO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide (CAS 1251671-46-1) is a chemical compound with the molecular formula C21H19FN6O2 and a molecular weight of 406.4 g/mol . This complex molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The structure is further elaborated with a 4-fluorophenyl carboxamide group and a pyridine ring linked to a 3-propyl-1,2,4-oxadiazole moiety, indicating potential for targeted biological interactions . Pyrazole derivatives are extensively researched in drug discovery and chemical biology due to their documented pharmacological properties, which can include anti-inflammatory, antimicrobial, anticancer, and anti-viral activities . The specific integration of fluorinated aryl and heteroaromatic systems in this compound suggests it is a valuable candidate for use in high-throughput screening, hit-to-lead optimization, and mechanism-of-action studies. Researchers can leverage this compound to explore novel biological pathways and develop new chemical probes. This product is intended for research applications in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-3-4-18-26-21(30-27-18)14-9-10-23-19(11-14)28-13(2)17(12-24-28)20(29)25-16-7-5-15(22)6-8-16/h5-12H,3-4H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTYYDLZTYOYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a β-keto ester under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under basic conditions.

    Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Differences vs. Target Compound Reference
Target Compound : N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide C23H20FN5O2 425.44 g/mol 4-fluorophenyl, pyridine-oxadiazole, propyl chain
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide C11H9F2N3O 237.21 g/mol 2,4-difluorophenyl, methyl-pyrazole Difluoro substitution increases electron-withdrawing effects
4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide C12H10Br2FN3O 391.03 g/mol Dual bromo groups, dimethyl-pyrazole Bromine enhances lipophilicity but may reduce metabolic stability
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C23H22FN5O3 435.46 g/mol Ethoxyphenyl-oxazole, triazole-amine Oxazole vs. oxadiazole; triazole introduces additional nitrogen
3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide C18H18N4O2 322.36 g/mol Methoxyphenyl, pyridylmethyl Methoxy improves solubility but reduces electronegativity

Key Findings:

Substituent Effects :

  • Fluorophenyl vs. Difluorophenyl : The target compound’s 4-fluorophenyl group provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 2,4-difluorophenyl in . This may influence binding interactions in target proteins.
  • Oxadiazole vs. Oxazole/Triazole : The 1,2,4-oxadiazole in the target compound is more metabolically stable than oxazole () due to its aromaticity and resistance to hydrolysis.

The methoxy group in enhances solubility but lacks the electronegativity of fluorine, which is critical for hydrogen-bonding interactions.

Structural Complexity :

  • The pyridine-oxadiazole-propyl chain in the target compound introduces steric bulk, which may improve selectivity but reduce membrane permeability compared to simpler analogs like or .

Research Implications

While direct activity data for the target compound is absent, structural comparisons suggest:

  • Advantages :
    • The 1,2,4-oxadiazole moiety enhances stability and may confer resistance to enzymatic degradation.
    • The 4-fluorophenyl group balances lipophilicity and electronic effects for optimal target engagement.
  • Challenges :
    • The propyl chain and pyridine-oxadiazole system could limit solubility, necessitating formulation optimization.
    • Brominated analogs () highlight trade-offs between lipophilicity and pharmacokinetics.

Biological Activity

N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole core with multiple substituents that may influence its biological activity. Its molecular formula is C_{19}H_{20}F N_{5}O, and it has a molecular weight of approximately 365.39 g/mol. The presence of the fluorophenyl and oxadiazol moieties is significant in enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with similar structures have shown promising results against various bacterial strains. In a comparative study, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .

CompoundTarget PathogenMIC (μg/mL)
Pyrazole Derivative 1Staphylococcus aureus3.12
Pyrazole Derivative 2Escherichia coli12.5
N-(4-fluorophenyl) AnalogBacillus subtilis75

Anticancer Activity

Research has also explored the anticancer potential of pyrazole derivatives. Studies indicate that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, one study reported that a pyrazole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Induction : Some studies suggest that similar compounds induce oxidative stress in microbial cells, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives for their antimicrobial and anticancer activities. Among these compounds, the one structurally related to this compound demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Additionally, cytotoxicity assays on human embryonic kidney cells indicated low toxicity levels for these compounds.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodology :

  • Stepwise Synthesis : Begin with pyrazole ring formation via hydrazine and β-diketone condensation under acidic conditions. Proceed with oxadiazole cyclization using reagents like phosphorus oxychloride ().
  • Microwave-Assisted Synthesis : Reduce reaction time by 50–70% and improve yields (e.g., 75–85%) compared to traditional reflux (45–60%) by employing microwave irradiation (110–130°C, 20–40 minutes) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) with bases (K₂CO₃/NaOH) to facilitate nucleophilic substitutions. Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
ParameterTraditional MethodMicrowave-Assisted
Temperature80–100°C110–130°C
SolventDMFEthanol/DMF
Reaction Time12–24 hours20–40 minutes
Yield45–60%75–85%

Q. What analytical techniques are critical for characterizing this compound?

Methodology :

  • NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., δ 8.2–8.5 ppm for pyridinyl protons) and ¹³C NMR (e.g., C=O at ~165 ppm) in DMSO-d₆ .
  • HPLC/MS : Assess purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and validate molecular weight via ESI-MS (expected [M+H]⁺ ~450–460 m/z) .
  • X-ray Crystallography : Resolve ambiguous substituent positions using single-crystal diffraction (e.g., dihedral angles between pyrazole and oxadiazole rings) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., oxadiazole cyclization energy barriers) .
  • Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for novel analogs. Validate with high-throughput experimentation .
  • ICReDD Framework : Integrate computational predictions with experimental validation (e.g., reaction yield vs. predicted activation energy) to reduce trial-and-error cycles by ~40% .

Q. How should researchers address contradictions in reported biological activity data?

Methodology :

  • Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH 7.4, 37°C, 5% CO₂) to isolate confounding variables .
  • Orthogonal Assays : Validate antiviral activity via plaque reduction (IC₅₀) and fluorescence-based binding assays (Kd) to confirm target engagement .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) to improve bioavailability and reduce false negatives in cell-based assays .

Q. What strategies are effective for studying interactions between this compound and biological targets?

Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to purified enzymes (e.g., viral proteases) at varying concentrations (1 nM–10 µM) .
  • Molecular Docking : Perform flexible docking (AutoDock Vina) to identify key binding residues (e.g., hydrogen bonds with oxadiazole N-atoms) .
  • Cryo-EM : Resolve co-crystal structures at 2.5–3.0 Å resolution to guide structure-activity relationship (SAR) studies .

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